

# The Role of PI3Kδ in Activated PI3Kδ Syndrome (APDS): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Activated PI3K $\delta$  Syndrome (APDS), also known as p110 $\delta$ -activating mutation causing senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110 $\delta$  catalytic subunit of phosphoinositide 3-kinase (PI3K), or loss-of-function mutations in the PIK3R1 gene, which encodes the p85 $\alpha$  regulatory subunit.[4][5][6] These mutations lead to hyperactivation of the PI3K $\delta$  signaling pathway, primarily affecting immune cells and resulting in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9] This technical guide provides an in-depth overview of the role of PI3K $\delta$  in APDS, focusing on the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale for targeting PI3K $\delta$ .

## The PI3Kδ Signaling Pathway

The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA PI3Ks, which include PI3K $\delta$ , are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][7][12] PI3K $\delta$  is predominantly expressed in leukocytes, highlighting its critical role in the immune system.[7]



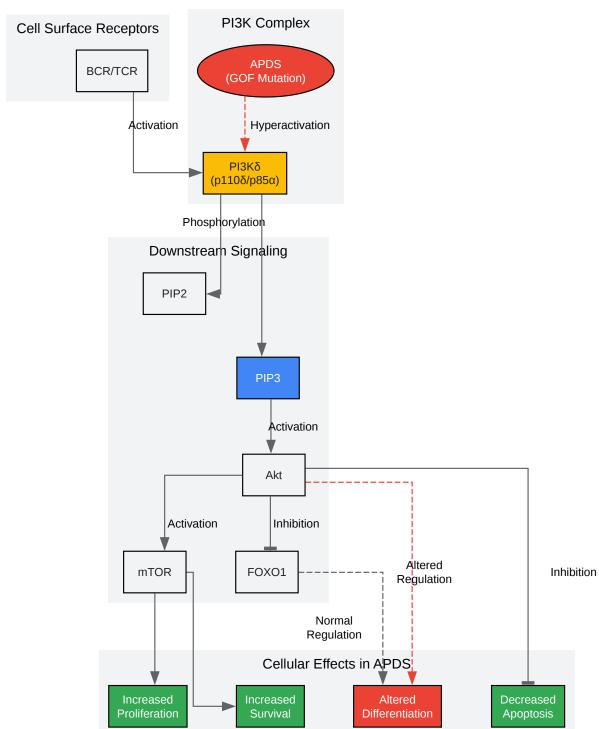




Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for normal lymphocyte development, activation, and function.[11]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to constitutive activation of PI3K $\delta$ , resulting in excessive PIP3 production and downstream signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]





 $PI3K\delta$  Signaling Pathway in APDS

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PI3K $\delta$  signaling pathway hyperactivation in APDS.



## Consequences of PI3Kδ Hyperactivation in APDS

The overactive PI3K $\delta$  pathway in APDS leads to a range of immunological abnormalities:

- B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15]
   This includes reduced numbers of mature B cells, an accumulation of transitional B cells, and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and impaired antibody responses to vaccines and infections.[15]
- T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in naïve T cells and an accumulation of senescent, terminally differentiated effector T cells.[2]
   [3] This leads to impaired T-cell help for B cells and a compromised ability to control viral infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus (CMV).[2][3][13]
- Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive PI3Kδ contribute to the development of benign lymphoproliferation, including lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the risk of developing B-cell lymphomas.[2][3]
- Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can lead to autoimmune manifestations, such as autoimmune cytopenias.[2]

# Therapeutic Targeting of PI3Kδ: Leniolisib

The central role of PI3K $\delta$  hyperactivation in the pathophysiology of APDS makes it a prime therapeutic target. Leniolisib (Joenja®) is a selective PI3K $\delta$  inhibitor that has been approved for the treatment of APDS in patients 12 years of age and older.[1]

### **Mechanism of Action**

Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3K $\delta$ , leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade, including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function and ameliorate the clinical manifestations of APDS.[1][16]



# **Clinical Efficacy of Leniolisib**

Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19] [20][21]

Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial

Endpoint	Leniolisib (n=21)	Placebo (n=10)	p-value
Change from Baseline in Index Lymph Node Size (log10 SPD)			
Adjusted Mean Change	-0.25	-0.12	0.0006[19][20][22][23]
Change from Baseline in Percentage of Naïve B Cells			
Adjusted Mean Change	37.30	-1.1 to -16.5	0.0002[19][20][22][23] [24]
Change from Baseline in Spleen Volume (cm³)			
Adjusted Mean Difference	-186	-	0.0020[19][20]
Reduction in Lymph Node Size	62.7%	5%	N/A[6][16]
Reduction in Spleen Volume	37.6%	N/A	N/A[6][16]

<sup>\*</sup>SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023. [19][20][21][23]



These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured by lymph node and spleen size) and improves immune reconstitution (as indicated by the increase in naïve B cells) in patients with APDS.[7][9][19] Long-term open-label extension studies have shown that these improvements are durable.[5]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study PI3K $\delta$  function and the effects of its inhibition in the context of APDS.

## PI3Kδ Activity Assay

This protocol describes a general method for measuring PI3Kδ kinase activity, which can be adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27] [28][29]

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K $\delta$  phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the PI3K $\delta$  activity.[25][28]

#### Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PI3K lipid substrate (e.g., PIP2)
- ATP
- Kinase assay buffer
- ADP-Glo™ Kinase Assay reagents (or similar)
- White 96-well or 384-well plates
- Luminometer

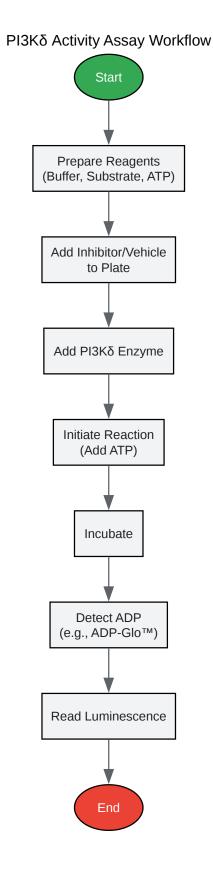
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- Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired concentrations.
- Dilute the recombinant PI3K $\delta$  enzyme in the prepared reaction buffer/lipid substrate mixture.
- To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.
- Add the enzyme/lipid mixture to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.
- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
- Read the luminescence on a plate reader. The signal is proportional to the PI3K $\delta$  activity.





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Workflow for a PI3K $\delta$  activity assay.



## Lymphocyte Immunophenotyping by Flow Cytometry

This protocol outlines the general steps for immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for monitoring disease progression and treatment response in APDS.[30]

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to identify and quantify different lymphocyte subsets (e.g., naïve B cells, transitional B cells, senescent T cells) using a flow cytometer.

#### Materials:

- PBMCs isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)
- Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4, CD8, PD-1, CD57, etc.
- Flow cytometry staining buffer (e.g., PBS with 1% BSA)
- 12x75 mm flow cytometry tubes or 96-well round-bottom plates
- Flow cytometer

- Isolate PBMCs from whole blood.
- Aliquot 1-2 million cells per tube or well.
- Wash the cells with staining buffer.
- Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer to remove unbound antibodies.
- Resuspend the cells in staining buffer for acquisition on the flow cytometer.



 Acquire the samples and analyze the data using appropriate software to quantify the different lymphocyte populations.

## **T-Cell Proliferation Assay (CFSE-based)**

This protocol describes a method to assess T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.

#### Materials:

- Isolated T cells or PBMCs
- · CFSE staining solution
- · Cell culture medium
- T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)
- Flow cytometer

- Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 10<sup>6</sup> cells/mL.
- Add CFSE staining solution to the cell suspension at the desired final concentration (typically 1-5 μM).
- Incubate for 10-20 minutes at 37°C.
- Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.
- Wash the cells twice with complete medium.
- Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.



- Culture the cells for 3-5 days.
- Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

## **Apoptosis Assay (Annexin V/PI Staining)**

This protocol details a common method for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][36][37][38]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[36]

#### Materials:

- Cell suspension
- Annexin V-FITC (or another fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Flow cytometer

- Harvest the cells and wash them once with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Annexin V Binding Buffer to each tube.







- Analyze the cells by flow cytometry within one hour.
  - Live cells: Annexin V-negative, PI-negative
  - Early apoptotic cells: Annexin V-positive, PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive



# Start Harvest and Wash Cells Resuspend in **Binding Buffer** Add Annexin V-FITC and PI Incubate (15 min, RT, dark) Add Binding Buffer Analyze by Flow Cytometry End

#### Annexin V/PI Apoptosis Assay Workflow

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Workflow for an Annexin V/PI apoptosis assay.

## Conclusion



The identification of PI3K $\delta$  hyperactivation as the underlying cause of APDS has been a significant advancement in the field of primary immunodeficiencies. This understanding has paved the way for the development of targeted therapies, such as the selective PI3K $\delta$  inhibitor leniolisib, which has shown considerable promise in correcting the immune dysregulation and improving the clinical outcomes for patients with this debilitating disease. Further research into the intricate roles of PI3K $\delta$  in immune cell function will continue to provide valuable insights for the development of novel therapeutic strategies for APDS and other immune-related disorders.

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